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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)pyridine

Cat. No.: B1585704

This guide provides an in-depth analysis of the spectroscopic data for 2-(4-
Chlorophenyl)pyridine, a key heterocyclic compound frequently encountered in medicinal
chemistry and materials science. As a scaffold in numerous pharmacologically active agents
and functional materials, unambiguous structural confirmation is paramount. This document is
intended for researchers, scientists, and drug development professionals, offering a detailed
exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data. The focus is not merely on data presentation but on the rationale behind the
spectral features, providing a framework for the confident identification and characterization of
this molecule.

Molecular Structure and Spectroscopic Overview

2-(4-Chlorophenyl)pyridine (C11HsCIN) is an aromatic compound featuring a pyridine ring
connected to a 4-substituted chlorophenyl ring at the C2 position. This substitution pattern
creates a unique electronic environment that is directly reflected in its spectroscopic signatures.
Understanding the interplay between the electron-withdrawing nature of the nitrogen atom in
the pyridine ring and the chloro-substituent on the phenyl ring is crucial for interpreting its
spectra.

The molecular weight of this compound is 189.64 g/mol , a foundational piece of information for
mass spectrometry analysis. The structural rigidity and aromaticity predict sharp, well-defined
signals in NMR and characteristic vibrational modes in IR spectroscopy.

Figure 1. Chemical structure and atom numbering of 2-(4-Chlorophenyl)pyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in
a molecule. For 2-(4-Chlorophenyl)pyridine, both *H and 3C NMR provide definitive structural
proof.

'H NMR Spectroscopy

The *H NMR spectrum reveals the disposition of all hydrogen atoms. The aromatic region (7.0-
9.0 ppm) is of primary interest, showing distinct signals for the protons on both the pyridine and
chlorophenyl rings. The data presented was acquired in deuterated chloroform (CDCIs3) on a
400 MHz instrument.[1]

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Chlorophenyl)pyridine in ~0.7
mL of deuterated chloroform (CDClIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e Acquisition Parameters:

[¢]

Pulse Program: Standard single-pulse sequence (e.g., 'zg30").

o

Spectral Width: ~16 ppm (centered around 6 ppm).

o

Acquisition Time: ~3-4 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

[¢]

Number of Scans: 16-32 scans for a high signal-to-noise ratio.

» Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an
exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the
spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
8.70 d 4.4 1H H-6
7.95 d 8.8 2H H-2', H-6'
7.80 — 7.66 m - 2H H-3, H-4
7.45 d 8.8 2H H-3', H-5'
7.30-7.21 m - 1H H-5

Table 1. *H NMR
data for 2-(4-

Chlorophenyl)pyr
idine in CDCls.[1]

Expert Insights:

e H-6 (8.70 ppm): This proton is the most deshielded due to its ortho position relative to the
electronegative nitrogen atom in the pyridine ring. It appears as a clean doublet, coupled
only to H-5.

e H-2', H-6' (7.95 ppm) and H-3', H-5' (7.45 ppm): The chlorophenyl ring displays a classic
AA'BB' system, which simplifies to two apparent doublets at 400 MHz. The protons ortho to
the pyridine ring (H-2', H-6") are more deshielded than those meta (H-3', H-5). The coupling
constant of 8.8 Hz is characteristic of ortho coupling in a benzene ring.

e H-3, H-4, H-5 (7.80-7.21 ppm): These pyridine protons appear as a complex multiplet region.
H-4 is typically a triplet of doublets, while H-3 and H-5 are doublets of doublets, leading to
overlapping signals that require higher field strength or 2D NMR techniques for complete

( Joe )

resolution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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